N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
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Overview
Description
The compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its framework . It has shown significant antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The regiospecificity of the reaction is determined by the presence of electron-withdrawing (or electron-donating) substituents on the o-quinone, favoring the cycloaddition of the enamine on one of the other oxo groups of the diene .Physical and Chemical Properties Analysis
The molecular weight of the compound is 383.4g/mol . More detailed physical and chemical properties could not be found in the available literature.Scientific Research Applications
Synthesis and Reactivity
- Research on the synthesis and reactivity of compounds related to N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide has been conducted. For example, Aleksandrov and El’chaninov (2017) reported the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling reactions and further modifications, leading to new compounds with potential applications in organic chemistry and drug development (Aleksandrov & El’chaninov, 2017).
Crystallography and Structure Analysis
- Studies like those by Lindeman et al. (1995) have focused on the crystallographic analysis of similar compounds, which helps in understanding the molecular structure and potential reactivity of such complex molecules (Lindeman, Ponomarev, & Rusanov, 1995).
Cytotoxic Activity and Potential Therapeutic Applications
- Some derivatives similar to this compound have been tested for cytotoxic activity. For instance, Deady et al. (2003) explored the cytotoxicity of carboxamide derivatives against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).
Chemical Reactions and Modifications
- The chemical reactivity of related compounds has been studied extensively. This includes investigations into electrophilic substitution reactions, which are fundamental for understanding how these compounds can be modified for various applications in medicinal chemistry and materials science (Arsanious, 1999).
Binding and Interaction Studies
- Research into the binding properties of compounds structurally similar to this compound, like the work done by Zhu et al. (2005), provides insights into their potential interactions with biological targets. This is crucial for drug development and understanding the mechanism of action at the molecular level (Zhu et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O4S/c35-30(33-24-11-12-27-28(18-24)38-16-15-37-27)20-39-29-19-34(26-8-4-3-7-25(26)29)14-13-32-31(36)23-10-9-21-5-1-2-6-22(21)17-23/h1-12,17-19H,13-16,20H2,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPPVSBQGLCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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